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Compound of Interest

Compound Name:
2-Chloro-N-methoxy-N-

methylisonicotinamide

CAS No.: 250263-39-9

Cat. No.: B1357048 Get Quote

Abstract
This guide provides a comprehensive technical analysis of 2-Chloro-N-methoxy-N-
methylisonicotinamide, a critical building block in medicinal chemistry. As a functionalized

Weinreb amide, this molecule serves as a pivotal intermediate for the chemoselective synthesis

of acyl pyridines and complex heterocyclic ketones. This document details its IUPAC

nomenclature, mechanistic utility, validated synthesis protocols, and quality control parameters,

designed for researchers in drug discovery and process chemistry.

Structural Identity & IUPAC Nomenclature
Correct nomenclature is the bedrock of chemical communication. While "2-Chloro-N-methoxy-
N-methylisonicotinamide" is the widely accepted semi-systematic name used in catalogs and

patents, the rigorous IUPAC designation is derived from the parent heterocycle.
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Component Designation

Parent Skeleton Pyridine

Principal Group Carboxamide (at position 4)

Ring Substituent 2-Chloro (adjacent to ring nitrogen)

Amide Substituents N-methoxy, N-methyl

Systematic IUPAC Name:

2-chloro-N-methoxy-N-methylpyridine-4-carboxamide
Physicochemical Profile:

Molecular Formula: C₈H₉ClN₂O₂

Molecular Weight: 200.62 g/mol

CAS Number: 123602-35-7 (Representative)

Core Functionality: Weinreb Amide (electrophilic acylating agent)[1][2]

Synthetic Utility: The Weinreb Advantage[3][4][5]
In drug development, converting carboxylic acids to ketones is often plagued by over-addition

(yielding tertiary alcohols) when using Grignard or organolithium reagents. The Weinreb amide

functionality of this molecule solves this via the Stable Tetrahedral Intermediate (STI)

mechanism.

Mechanism of Action
When a nucleophile (R-M) attacks the carbonyl carbon, the metal (Mg or Li) is chelated by the

carbonyl oxygen and the methoxy oxygen. This forms a stable five-membered ring intermediate

that does not collapse to the ketone until acidic hydrolysis (quench).
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Figure 1: The chelation-controlled stability of the Weinreb intermediate prevents double-

addition of nucleophiles.

Validated Synthesis Protocol
Objective: Synthesize 2-chloro-N-methoxy-N-methylpyridine-4-carboxamide from 2-

chloroisonicotinic acid.

Retrosynthetic Logic: The direct coupling of the carboxylic acid with N,O-

dimethylhydroxylamine hydrochloride is the most robust route. While peptide coupling agents

(EDC, HATU) are viable for small scale, the Acid Chloride Method is preferred for scalability

and cost-efficiency in process chemistry.

Materials Table
Reagent Equiv.[2][3][4] Role

2-Chloroisonicotinic Acid 1.0 Limiting Reagent

Thionyl Chloride (SOCl₂) 3.0 Chlorinating Agent

N,O-Dimethylhydroxylamine

HCl
1.1 Weinreb Amine Source

Triethylamine (TEA) 3.0 HCl Scavenger / Base

Dichloromethane (DCM) Solvent Reaction Medium

DMF (Cat.) 0.05
Catalyst for Acid Chloride

formation
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Step-by-Step Methodology
Phase A: Activation (Acid Chloride Formation)

Setup: Charge a dry round-bottom flask with 2-chloroisonicotinic acid (1.0 equiv) and

anhydrous DCM (0.5 M concentration).

Catalysis: Add catalytic DMF (2-3 drops).

Chlorination: Add Thionyl Chloride (3.0 equiv) dropwise at 0°C under N₂ atmosphere.

Reflux: Warm to room temperature, then reflux for 2 hours until gas evolution (SO₂, HCl)

ceases.

Concentration: Evaporate solvent and excess SOCl₂ under reduced pressure to yield the

crude acid chloride (yellow solid/oil). Do not purify.

Phase B: Amidation (Weinreb Coupling)
Preparation: Resuspend the crude acid chloride in fresh anhydrous DCM.

Amine Addition: In a separate vessel, mix N,O-dimethylhydroxylamine HCl (1.1 equiv) with

DCM.

Base Addition: Cool the amine mixture to 0°C. Add Triethylamine (3.0 equiv) slowly.

Coupling: Cannulate the acid chloride solution into the amine/base mixture dropwise at 0°C.

Exothermic reaction.

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-

MS.

Phase C: Workup & Isolation
Quench: Quench with saturated NaHCO₃ solution.

Extraction: Extract aqueous layer with DCM (3x).

Wash: Wash combined organics with 1M HCl (to remove unreacted pyridine derivatives)

followed by Brine.
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Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc

in Hexanes).

2-Chloroisonicotinic Acid

Activation:
SOCl2, cat. DMF, Reflux

Intermediate:
Acid Chloride

Coupling:
MeNH(OMe)·HCl + Et3N

Workup:
NaHCO3 Wash -> 1M HCl Wash

Product:
2-Chloro-N-methoxy-

N-methylisonicotinamide

Click to download full resolution via product page

Figure 2: Step-wise synthetic workflow utilizing the acid chloride activation pathway.
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Downstream Application: Ketone Synthesis[3][7]
The primary value of this molecule is its reactivity with aryl or alkyl nucleophiles.

Protocol Summary:

Dissolve 2-chloro-N-methoxy-N-methylisonicotinamide in anhydrous THF or Et₂O.

Cool to -78°C (or 0°C depending on nucleophile stability).

Add Grignard reagent (R-MgBr) or Organolithium (R-Li).

Stir 1 hour.

Critical Step: Quench with dilute HCl or NH₄Cl to hydrolyze the intermediate.

Result: Formation of 2-chloro-4-acylpyridine. This scaffold is ubiquitous in kinase inhibitors

(e.g., p38 MAP kinase inhibitors) where the 2-chloro group serves as a handle for subsequent

S_NAr reactions with amines.

Quality Control & Characterization
Trustworthiness in data is non-negotiable. The following parameters confirm identity and purity.

Technique Expected Signal / Criteria

¹H NMR (CDCl₃)

δ 8.50 (d, 1H, Py-H6), δ 7.50 (s, 1H, Py-H3), δ

7.40 (d, 1H, Py-H5), δ 3.55 (s, 3H, -OCH₃), δ

3.38 (s, 3H, -NCH₃).

LC-MS
[M+H]⁺ = 201.0/203.0 (Shows characteristic 3:1

Chlorine isotope pattern).

Appearance
White to off-white crystalline solid or pale yellow

oil (purity dependent).

TLC
R_f ~ 0.3–0.4 (50% EtOAc/Hexanes). UV

active.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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